(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 16730-11-3
VCID: VC21311707
InChI: InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
SMILES: COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid

CAS No.: 16730-11-3

Cat. No.: VC21311707

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid - 16730-11-3

Specification

CAS No. 16730-11-3
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
Standard InChI Key ASMBUJRMSWTSLE-JTQLQIEISA-N
Isomeric SMILES COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N
SMILES COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator